4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18720518
InChI: InChI=1S/C16H25N3O2S/c1-12-14(18-8-7-17-12)22-11-13-5-9-19(10-6-13)15(20)21-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3
SMILES:
Molecular Formula: C16H25N3O2S
Molecular Weight: 323.5 g/mol

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18720518

Molecular Formula: C16H25N3O2S

Molecular Weight: 323.5 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H25N3O2S
Molecular Weight 323.5 g/mol
IUPAC Name tert-butyl 4-[(3-methylpyrazin-2-yl)sulfanylmethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O2S/c1-12-14(18-8-7-17-12)22-11-13-5-9-19(10-6-13)15(20)21-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3
Standard InChI Key GXZYGEUYTOYHRX-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN=C1SCC2CCN(CC2)C(=O)OC(C)(C)C

Introduction

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of carboxylic acid esters. It features a piperidine ring, a pyrazine moiety, and a tert-butyl ester functional group, making it a compound of interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities .

Synthesis of 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

The synthesis of this compound involves multiple synthetic steps, including the formation of the pyrazine moiety, introduction of the sulfanylmethyl group, synthesis of the piperidine ring, and final esterification with tert-butyl alcohol. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced purification techniques like chromatography are often employed to isolate the desired product.

Chemical Reactions Table

Reaction TypeReagents UsedConditions
OxidationHydrogen peroxideControlled temperature and solvent
ReductionLithium aluminum hydrideInert atmosphere, controlled temperature

Biological Activities and Potential Applications

This compound is primarily explored for its potential applications in medicinal chemistry due to its interesting chemical properties and biological activities. The presence of both piperidine and pyrazine rings allows for diverse interactions within biological systems, potentially targeting enzymes or receptors. While specific biological activities are not extensively detailed in public databases, compounds with similar structures often exhibit pharmacological relevance, including potential antimicrobial and anticancer properties.

Research Findings and Future Directions

Research on 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is ongoing, with a focus on its potential therapeutic applications. Further studies are needed to fully elucidate its mechanism of action and to explore modifications that could enhance its biological activity or alter its pharmacokinetic properties.

Future Research Directions Table

Area of ResearchPotential Outcomes
Mechanism of ActionElucidation of specific biological targets
Pharmacokinetic ModificationsEnhanced bioavailability or reduced toxicity
Therapeutic ApplicationsDevelopment of new drugs for various diseases

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